(6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-ethyl-2-aminophenol and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. Industrial processes may also involve the use of catalysts to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are investigated for their catalytic and biological activities.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s phenolic and imine groups play crucial roles in its binding to metal ions and subsequent biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
- 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOL
Uniqueness
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with metal ions and biological targets compared to similar compounds .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-ethyl-2-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-7-8-15(18)13(9-11)16-10-12-5-3-4-6-14(12)17/h3-10,17-18H,2H2,1H3 |
InChI Key |
WXSWASZSRDEVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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